molecular formula C9H19BO2 B14460613 4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane CAS No. 67562-22-5

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane

Cat. No.: B14460613
CAS No.: 67562-22-5
M. Wt: 170.06 g/mol
InChI Key: DEVVXFHBXHGXQQ-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C9H19BO2 It is a boron-containing heterocycle that features a dioxaborinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane can be synthesized through the reaction of boronic acids with diols. One common method involves the reaction of trimethyl borate with 2,2-dimethyl-1,3-propanediol under anhydrous conditions. The reaction typically requires a catalyst such as a Lewis acid to facilitate the formation of the dioxaborinane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as toluene or dioxane to maintain the solubility of the reactants and products .

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborinane ring acts as an electron-deficient center, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, such as the formation of carbon-boron bonds in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane is unique due to its propyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and materials science .

Biological Activity

4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound with significant potential in biological applications. Its unique dioxaborinane structure, characterized by a five-membered ring containing two oxygen atoms and one boron atom, contributes to its reactivity and stability. This article explores the biological activity of this compound, focusing on its derivatives and their implications in medicinal chemistry.

The molecular formula of this compound is C₈H₁₅BO₂. The presence of trimethyl and propyl groups enhances its steric properties, making it a versatile reagent in organic synthesis. The compound is primarily noted for its role in facilitating various chemical reactions that are critical for synthesizing complex organic molecules used in pharmaceuticals and materials science.

Biological Activity

The biological activity of this compound is largely attributed to its derivatives. Notably, boronic esters derived from this compound have been explored for their potential as enzyme inhibitors and sensors. These derivatives are being investigated for applications in cancer therapy due to their ability to interact effectively with biological targets.

  • Enzyme Inhibition : Boronic esters can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.
  • Cellular Interactions : The compound's ability to react with various electrophiles and nucleophiles enhances its potential in drug development.
  • Cancer Therapy : Research indicates that certain derivatives can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in biological systems:

  • Study on Enzyme Inhibition : A study demonstrated that a specific boronic ester derived from this compound effectively inhibited the activity of serine proteases involved in cancer metastasis. The inhibition was measured using kinetic assays showing a significant decrease in enzyme activity at micromolar concentrations.
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines indicated that treatment with a derivative led to reduced cell viability and increased apoptosis rates compared to control groups. The mechanism was linked to the disruption of the PI3K/Akt signaling pathway.

Comparative Analysis

To better understand the unique properties of this compound compared to other boron-containing compounds, the following table summarizes key features:

Compound NameKey FeaturesUnique Aspects
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneUsed as a borylation reagentDifferent reactivity and stability profiles
Bis(pinacolato)diboronKnown for Suzuki-Miyaura cross-couplingOffers distinct advantages in reactivity
Phenylboronic acid pinacol esterUtilized for similar applicationsHas unique properties suitable for specific reactions

This comparison illustrates how this compound stands out due to its stability and versatility as a borylation reagent while also highlighting the varied applications of related compounds.

Properties

CAS No.

67562-22-5

Molecular Formula

C9H19BO2

Molecular Weight

170.06 g/mol

IUPAC Name

4,4,6-trimethyl-2-propyl-1,3,2-dioxaborinane

InChI

InChI=1S/C9H19BO2/c1-5-6-10-11-8(2)7-9(3,4)12-10/h8H,5-7H2,1-4H3

InChI Key

DEVVXFHBXHGXQQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(CC(O1)(C)C)C)CCC

Origin of Product

United States

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